(E)-2-cyano-3-(2,5-difluorophenyl)-N-propan-2-ylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule. It contains functional groups such as cyano (-CN), amide (-CONH2), and a phenyl ring (C6H5) which is a cyclic aromatic hydrocarbon .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving diazotization and coupling with malononitrile . Another method involves the stereo selective reduction of related compounds .Scientific Research Applications
Chemical Synthesis and Characterization
The synthesis of chemical compounds with similar structures involves direct acylation reactions and has been studied for their potential in colorimetric sensing applications. For example, benzamide derivatives synthesized through acylation reactions exhibit significant color transitions in the presence of fluoride anions, demonstrating their application in naked-eye detection solutions based on a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).
Materials Science: Polymers and Polyamides
In materials science, the creation of organosoluble polyamides and polyimides based on specific monomers has been explored for their high solubility, thermal stability, and mechanical properties. These studies provide insights into the design of high-performance materials with potential applications in various industries, including electronics and coatings (Liaw et al., 2001).
Enzymatic Synthesis and Biotransformation
Enzymatic synthesis and biotransformation studies have demonstrated the potential for producing specific enantiomers of compounds, highlighting the role of marine and terrestrial fungi in the enantioselective reduction of cyano-containing acrylamides. These studies are crucial for the development of green chemistry processes and the synthesis of pharmaceutical intermediates with specific stereochemistry (Jimenez et al., 2019).
Photoluminescence and Fluorescence Applications
Research into π-extended fluorene derivatives has explored their photoluminescence properties, demonstrating the potential for developing fluorescent solvatochromic dyes with high fluorescence quantum yields. These compounds can be applied in sensing, imaging, and optoelectronic devices, offering insights into the design of materials with unique optical properties (Kotaka et al., 2010).
Catalysis and Organic Transformations
The study of catalyst-free and visible light-promoted trifluoromethylation highlights the development of efficient and environmentally friendly synthetic methodologies. These processes enable the direct functionalization of molecules with fluoroalkyl groups, crucial for the synthesis of compounds with applications in pharmaceuticals and agrochemicals (Huang et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(E)-2-cyano-3-(2,5-difluorophenyl)-N-propan-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O/c1-8(2)17-13(18)10(7-16)5-9-6-11(14)3-4-12(9)15/h3-6,8H,1-2H3,(H,17,18)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQWBKUNVHZELB-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=C(C=CC(=C1)F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=C(C=CC(=C1)F)F)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.